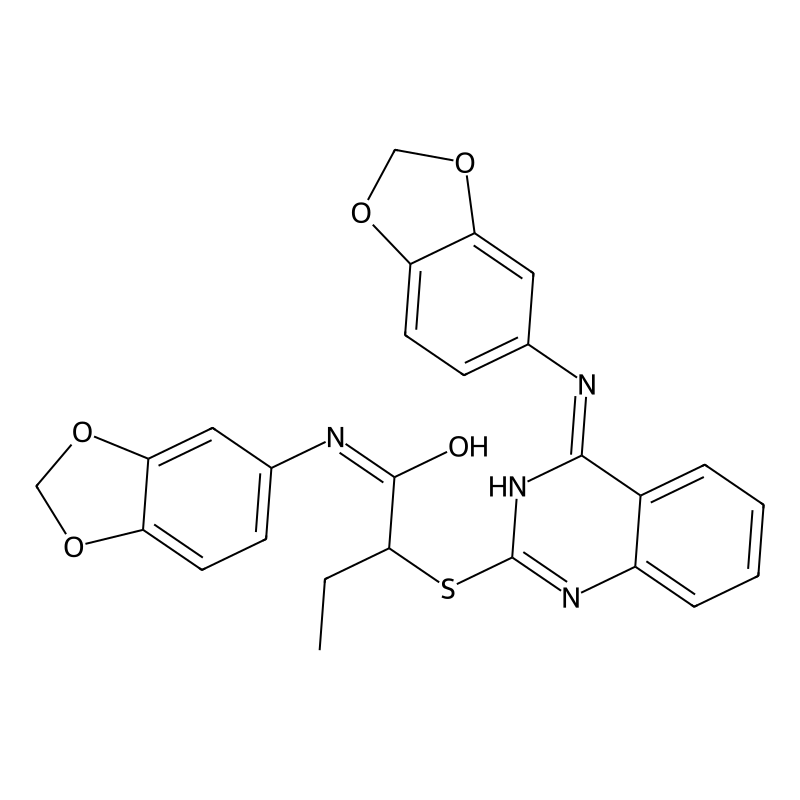

N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Drug Discovery and Development:

N-(BOD)-2-{4-(BOD)-QZN}-S-BA's structure incorporates both benzodioxole (BOD) and quinazoline (QZN) moieties, which are known to exhibit various biological activities. These include antitumor, antiviral, and anti-inflammatory properties [1, 2]. Researchers are investigating if N-(BOD)-2-{4-(BOD)-QZN}-S-BA possesses similar activities or novel therapeutic effects due to its specific combination of functional groups.

N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide is a complex organic compound featuring a benzodioxole moiety and a quinazoline derivative. The compound has a molecular formula of and a molecular weight of approximately 388.45 g/mol. Its structure includes two benzodioxole groups, which are known for their biological activity, linked to a quinazoline scaffold that often exhibits pharmacological properties.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Reduction: The nitro or carbonyl groups in related structures can be reduced to amines or alcohols.

- Substitution Reactions: The sulfur atom may engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Compounds containing benzodioxole and quinazoline structures have been studied for their diverse biological activities, including:

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

- Antimicrobial Properties: These compounds often exhibit activity against a range of pathogens, making them potential candidates for antibiotic development.

- Neuroprotective Effects: Certain benzodioxole derivatives have been noted for their neuroprotective properties, potentially aiding in cognitive function and memory enhancement.

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide typically involves the following steps:

- Formation of Benzodioxole Derivative: Starting from commercially available precursors, the benzodioxole moiety can be synthesized using standard organic reactions such as cyclization.

- Synthesis of Quinazoline: Quinazoline derivatives can be prepared through condensation reactions involving anthranilic acid and aldehydes or ketones.

- Coupling Reaction: The final compound is formed by coupling the benzodioxole derivative with the quinazoline via a sulfanyl linkage, often utilizing coupling reagents to facilitate the reaction.

The unique structure of N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide suggests several potential applications:

- Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in the development of new drugs targeting cancer or infectious diseases.

- Research Tool: This compound can be used in biochemical assays to study enzyme interactions or cellular pathways influenced by benzodioxole and quinazoline derivatives.

Interaction studies are essential to understand how N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide interacts with biological targets. Key areas include:

- Protein Binding Studies: Assessing how well the compound binds to specific proteins involved in disease pathways.

- Receptor Interaction: Evaluating its affinity and efficacy at various receptors that may mediate its pharmacological effects.

Several compounds share structural similarities with N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide. These include:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one | C17H17NO3 | Exhibits antimicrobial properties |

| N-(1,3-Benzodioxol-5-yloxy)-2-aminoacetamide | C11H13N3O4 | Known for neuroprotective effects |

| 4-OXO-3,4-DIHYDROQUINAZOLINE DERIVATIVES | C24H19N3O5S | Potential anticancer activity |

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide stands out due to its dual benzodioxole structure combined with a quinazoline framework, which may enhance its biological activity compared to other similar compounds. This unique combination could lead to novel therapeutic applications that are not achievable with simpler analogs.